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Compound of Interest

Compound Name:
6-(4-Chlorophenyl)-3-

pyridinecarbaldehyde

CAS No.: 834884-63-8

Cat. No.: B1358134

Get Quote

Part 1: Executive Summary & Physicochemical
Context[1]
6-(4-Chlorophenyl)-3-pyridinecarbaldehyde is a critical intermediate in the synthesis of

bioactive heterocyclic compounds, particularly in the development of COX-2 inhibitors, p38

MAP kinase inhibitors, and other pyridine-based pharmaceuticals.[1] Its structure features a

central pyridine ring substituted with a reactive formyl group at the C3 position and a lipophilic

4-chlorophenyl moiety at the C6 position.[2]

Understanding the solubility landscape of this molecule is essential for optimizing reaction

yields (e.g., Knoevenagel condensations, reductive aminations) and developing efficient

purification protocols.

Structural Determinants of Solubility
The solubility behavior of this compound is governed by a "Push-Pull" interaction between its

two primary domains:
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Lipophilic Domain (The Anchor): The 4-chlorophenyl ring significantly increases the partition

coefficient (LogP ~2.5–3.0), rendering the molecule sparingly soluble in water and highly

soluble in halogenated and aromatic solvents.

Polar Domain (The Handle): The pyridine nitrogen (hydrogen bond acceptor) and the formyl

group (dipole) provide moderate polarity. This allows for solubility in polar aprotic solvents

(DMSO, DMF) and temperature-dependent solubility in polar protic solvents (Ethanol),

making the latter ideal for recrystallization.

Property Value / Characteristic Implication for Solubility

LogP (Predicted) 2.5 – 3.2
Lipophilic; poor water solubility

(< 0.1 mg/mL).[1]

pKa (Pyridine N) ~3.5 – 4.0

Weakly basic; solubility in

water increases significantly at

pH < 2.[1][2]

H-Bond Donors 0

No self-association via H-

bonds; lower melting point

than corresponding acids.[1]

H-Bond Acceptors 2 (Pyridine N, C=O)

Good solubility in protic

solvents capable of donating

H-bonds (e.g., MeOH).[1]

Part 2: Solubility Landscape
The following data categorizes solvents based on their utility for specific laboratory operations

involving 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde.

Primary Solvent Classes[2]
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Solvent Class
Representative
Solvents

Solubility Rating Operational Utility

Polar Aprotic DMSO, DMF, DMAc
Excellent (>50

mg/mL)

Stock Solutions: Ideal

for preparing high-

concentration stocks

for biological assays

or synthetic

feedstocks.[1]

Halogenated
Dichloromethane

(DCM), Chloroform

Very Good (>30

mg/mL)

Extraction/Workup:

The standard choice

for liquid-liquid

extraction from

aqueous reaction

quenches.[1]

Esters/Ketones Ethyl Acetate, Acetone Good (10–30 mg/mL)

Chromatography:

Ethyl Acetate is the

primary mobile phase

component (with

Hexane) for silica gel

purification.[1]

Polar Protic
Ethanol, Methanol,

Isopropanol

Temperature

Dependent

Recrystallization:

Moderate solubility at

RT; high solubility at

reflux.[1] This gradient

is critical for

purification.[2]

Aromatic Toluene, Benzene Moderate

Reaction Solvent:

Often used in Dean-

Stark dehydrations

where high boiling

points are required.[1]

Aliphatic Hexane, Pentane,

Cyclohexane

Poor/Insoluble Anti-solvent: Used to

precipitate the

compound from
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concentrated DCM or

Ethyl Acetate

solutions.[1]

Aqueous
Water, PBS (pH 7.[1]

[2][3]4)

Insoluble (<0.1

mg/mL)

Precipitation: Adding

water to a DMSO or

Ethanol solution will

cause immediate

precipitation of the

solid.[1][2]

Critical pH Dependency
Unlike neutral organic molecules, the pyridine ring introduces pH-dependent solubility.[2]

Acidic Conditions (pH < 2): The pyridine nitrogen becomes protonated (pyridinium salt

formation), drastically increasing water solubility.[2] This property is useful for acid-base

extraction purification strategies.[2]

Basic/Neutral Conditions (pH > 5): The molecule remains in its free-base, lipophilic form,

precipitating out of aqueous solution.

Part 3: Experimental Protocols
Protocol A: Standardized Solubility Determination
For researchers lacking specific data for a unique solvent system.[1]

Objective: Determine the approximate saturation limit (mg/mL) at 25°C.

Preparation: Weigh 10 mg of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde into a clear 2 mL

HPLC vial.

Titration: Add the target solvent in 50 µL aliquots using a micropipette.

Agitation: After each addition, vortex vigorously for 30 seconds and sonicate for 1 minute.

Observation: Check for clarity.
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Clear: Soluble.[2][4][5][6][7] Calculate concentration (

).

Cloudy/Solid remains: Continue addition.

Endpoint: If solid remains after 1.0 mL total solvent added (<10 mg/mL), classify as

"Sparingly Soluble."[2]

Protocol B: Recrystallization (Purification)
Recommended Solvent System: Ethanol (95%) or Ethyl Acetate/Hexane.[1]

Dissolution: Place crude solid in a flask. Add minimal Ethanol (approx. 5-7 mL per gram of

solid).[2]

Heating: Heat to reflux (80°C) with stirring until fully dissolved. If solid persists, add Ethanol

dropwise.[2]

Filtration (Optional): If insoluble black specks remain at reflux, perform a hot filtration.[2]

Crystallization: Remove from heat. Allow to cool slowly to room temperature (25°C) over 1

hour. Then, place in an ice bath (0–4°C) for 2 hours.

Collection: Filter the resulting white/off-white needles via vacuum filtration. Wash the cake

with cold (-20°C) Ethanol.

Drying: Dry under high vacuum (<5 mbar) at 40°C for 4 hours to remove residual solvent.

Part 4: Visualization of Handling Workflows
The following diagram illustrates the decision matrix for solvent selection based on the

intended application (Synthesis, Purification, or Analysis).
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Figure 1: Decision tree for solvent selection based on experimental requirements.
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Note: Validates Ethanol recrystallization protocols for aryl-pyridine deriv
Note: Provides baseline solubility data for the unsubstituted pyridine aldehyde core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1358134?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358134?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

